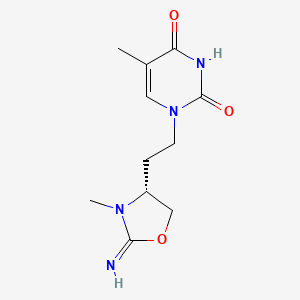
2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidinedione core, which is a common structure in many biologically active molecules, and an oxazolidinyl group, which is known for its role in enhancing biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- typically involves multiple steps:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Oxazolidinyl Group: The oxazolidinyl group can be introduced via a cyclization reaction involving an amino alcohol and a carbonyl compound.
Attachment of the Methyl and Ethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinyl group, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the imino group, converting it to an amino group.
Substitution: The methyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino derivatives
Substitution: Various substituted pyrimidinedione derivatives
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The oxazolidinyl group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their antimicrobial and anticancer properties. The presence of the pyrimidinedione core is crucial for its biological activity.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for creating polymers and other advanced materials.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- involves its interaction with specific molecular targets. The oxazolidinyl group can form hydrogen bonds with enzymes, inhibiting their activity. Additionally, the pyrimidinedione core can interact with nucleic acids, affecting cellular processes.
相似化合物的比较
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-amino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-
Uniqueness
The unique combination of the pyrimidinedione core and the oxazolidinyl group in 2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-imino-3-methyl-4-oxazolidinyl)ethyl)-5-methyl-, ®- provides it with distinct chemical and biological properties. This makes it more versatile in its applications compared to similar compounds.
属性
CAS 编号 |
131652-76-1 |
|---|---|
分子式 |
C11H16N4O3 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
1-[2-[(4R)-2-imino-3-methyl-1,3-oxazolidin-4-yl]ethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N4O3/c1-7-5-15(11(17)13-9(7)16)4-3-8-6-18-10(12)14(8)2/h5,8,12H,3-4,6H2,1-2H3,(H,13,16,17)/t8-/m1/s1 |
InChI 键 |
ZCXFSPSLNQBDBG-MRVPVSSYSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)CC[C@@H]2COC(=N)N2C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)CCC2COC(=N)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















